molecular formula C5H8NaO3+ B8053410 Sodium;ethyl 3-oxopropanoate

Sodium;ethyl 3-oxopropanoate

Cat. No. B8053410
M. Wt: 139.10 g/mol
InChI Key: JPFSLBDBSNBGPW-UHFFFAOYSA-N
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Description

Sodium;ethyl 3-oxopropanoate, also known as Ethyl 3-oxopropanoate, is a chemical compound with the molecular formula C5H8O3 . It has an average mass of 116.115 Da and a monoisotopic mass of 116.047340 Da .


Synthesis Analysis

Ethyl 3-oxopropanoate can be synthesized in several ways. One common method is through esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .


Molecular Structure Analysis

The molecular structure of Ethyl 3-oxopropanoate consists of 5 carbon atoms, 8 hydrogen atoms, and 3 oxygen atoms . The structure is electron-rich, which allows it to be utilized in various organic reactions .


Chemical Reactions Analysis

Ethyl 3-oxopropanoate can participate in various chemical reactions due to its electron-rich structure. For instance, it can undergo reactions with 2-naphthol to construct diverse N/O-containing heterocyclic frameworks .


Physical And Chemical Properties Analysis

Ethyl 3-oxopropanoate has a density of 1.0±0.1 g/cm3, a boiling point of 148.8±23.0 °C at 760 mmHg, and a flash point of 48.8±22.7 °C .

Safety and Hazards

While specific safety and hazard information for Sodium;ethyl 3-oxopropanoate was not found, it’s generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar chemical compounds .

properties

IUPAC Name

sodium;ethyl 3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3.Na/c1-2-8-5(7)3-4-6;/h4H,2-3H2,1H3;/q;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFSLBDBSNBGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC=O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8NaO3+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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